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Compound of Interest

Compound Name: 3-(Hydroxymethyl)benzoic acid

Cat. No.: B1582216 Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
(hydroxymethyl)benzoic acid, a molecule of interest in pharmaceutical and materials science

research. As direct experimental spectra are not uniformly available across all analytical

platforms, this document synthesizes data from related compounds and predictive models to

offer a robust framework for researchers. The methodologies and interpretations presented

herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS), providing a self-validating system for compound

identification and characterization.

Introduction
3-(Hydroxymethyl)benzoic acid (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is a bifunctional

organic compound featuring both a carboxylic acid and a primary alcohol (hydroxymethyl)

group attached to a benzene ring at the meta position.[1] This unique substitution pattern

governs its chemical reactivity and dictates its distinct spectroscopic signature. Accurate

interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing

its purity, and understanding its role in complex chemical systems. This guide will dissect the

predicted spectral features of this molecule, offering insights rooted in the fundamental

principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we
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can map the connectivity and chemical environment of each atom within the 3-
(hydroxymethyl)benzoic acid molecule.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 3-(hydroxymethyl)benzoic acid is anticipated to exhibit distinct

signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the alcoholic

proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-

withdrawing nature of the carboxylic acid group and the electron-donating, yet also slightly

deshielding, effect of the hydroxymethyl substituent.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Carboxylic Acid (-

COOH)
~13.0 Singlet (broad) 1H

Aromatic (H-2) ~8.0 Singlet 1H

Aromatic (H-6) ~7.9 Doublet 1H

Aromatic (H-4) ~7.6 Doublet 1H

Aromatic (H-5) ~7.5 Triplet 1H

Hydroxymethyl (-

CH₂OH)
~5.4 Triplet 1H

Hydroxymethyl (-

CH₂OH)
~4.6 Doublet 2H

Causality of Signal Assignment: The broad singlet at approximately 13.0 ppm is characteristic

of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water

in the solvent. The aromatic protons are found in the downfield region (7.5-8.0 ppm) due to the

deshielding effect of the benzene ring current. The exact positions and splitting patterns are

dictated by the meta-substitution. The proton at the 2-position, being flanked by both

substituents, is expected to be the most deshielded. The benzylic protons of the hydroxymethyl
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group appear around 4.6 ppm, and the adjacent hydroxyl proton at roughly 5.4 ppm. The

coupling between the -CH₂- and -OH protons gives rise to a doublet and a triplet, respectively,

a phenomenon more readily observed in a dry solvent like DMSO-d₆.

¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts

are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) ~167

Aromatic (C-3) ~142

Aromatic (C-1) ~132

Aromatic (C-5) ~130

Aromatic (C-6) ~129

Aromatic (C-4) ~128

Aromatic (C-2) ~127

Hydroxymethyl (-CH₂) ~62

Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded,

appearing around 167 ppm. The aromatic carbons resonate between 127 and 142 ppm. The

carbon atom bearing the hydroxymethyl group (C-3) is significantly deshielded due to the

electronegativity of the attached oxygen. Similarly, the carbon attached to the carboxylic acid

(C-1) is also downfield. The benzylic carbon of the hydroxymethyl group is found in the aliphatic

region, around 62 ppm.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation Data Acquisition Data Processing
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Caption: Workflow for acquiring NMR spectra.

Sample Preparation: Accurately weigh 5-10 mg of the solid 3-(hydroxymethyl)benzoic
acid. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ is a good choice for observing exchangeable protons). Transfer the solution to a

clean 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure

homogeneity.[2]

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-

decoupled ¹³C NMR spectrum. The number of scans for the ¹³C spectrum will need to be

significantly higher than for the ¹H spectrum due to the lower natural abundance of the ¹³C

isotope.[2]

Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform to

generate the frequency-domain spectrum. The resulting spectrum is then phased and

baseline corrected. The chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

an excellent technique for identifying the presence of key chemical motifs.

Characteristic IR Absorption Bands
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The IR spectrum of 3-(hydroxymethyl)benzoic acid will be dominated by absorptions from the

O-H, C=O, C-O, and aromatic C-H bonds.

Predicted IR Absorption Data

Wavenumber
(cm⁻¹)

Functional Group Vibration Type Intensity

3300-2500 Carboxylic Acid O-H Stretch Broad, Strong

~3400 Alcohol O-H Stretch Broad, Medium

~3050 Aromatic C-H Stretch Medium

1700-1680 Carboxylic Acid C=O Stretch Strong, Sharp

1600, 1450 Aromatic C=C Stretch Medium

1320-1210 Carboxylic Acid C-O Stretch Strong

~1050 Alcohol C-O Stretch Medium

900-675 Aromatic C-H Out-of-plane bend Strong

Trustworthiness of Spectral Features: The very broad absorption spanning 3300-2500 cm⁻¹ is

a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] Overlapping this

will be the O-H stretch of the alcohol group. The strong, sharp peak around 1700 cm⁻¹ is

characteristic of the C=O stretch of an aromatic carboxylic acid. The presence of the aromatic

ring is confirmed by C=C stretching bands around 1600 and 1450 cm⁻¹ and strong C-H out-of-

plane bending absorptions in the fingerprint region (900-675 cm⁻¹), the pattern of which can

sometimes indicate the substitution pattern.[4]

Experimental Protocol for Solid-State IR Spectroscopy
(KBr Pellet Method)
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Sample Preparation Data Acquisition
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Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Sample Preparation: Grind 1-2 mg of 3-(hydroxymethyl)benzoic acid with approximately

100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First,

record a background spectrum of the empty sample compartment. Then, record the

spectrum of the sample. The instrument's software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and insights into the

molecular structure.

Expected Fragmentation Pattern (Electron Ionization)
Under electron ionization (EI), 3-(hydroxymethyl)benzoic acid is expected to show a

molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)
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m/z Proposed Fragment Comments

152 [M]⁺ Molecular Ion

135 [M - OH]⁺
Loss of hydroxyl radical from

carboxylic acid

134 [M - H₂O]⁺ Loss of water

123 [M - CHO]⁺
Loss of formyl radical from

hydroxymethyl group

105
[M - OH - CO]⁺ or [M -

COOH]⁺

Loss of CO from the m/z 135

ion or loss of the entire

carboxyl group

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for benzylic

compounds

77 [C₆H₅]⁺ Phenyl cation

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 152 confirms the

molecular weight of the compound. A common fragmentation pathway for benzoic acids is the

loss of the hydroxyl group (-17 Da) to form an acylium ion (m/z 135).[5][6] Subsequent loss of

carbon monoxide (-28 Da) from this ion would yield the phenyl cation at m/z 77.[5] The

presence of the benzylic alcohol allows for the loss of water (-18 Da) to give a peak at m/z 134.

Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the

formation of the tropylium ion (m/z 91), a common and stable fragment in the mass spectra of

benzyl derivatives.

Experimental Protocol for Electron Ionization Mass
Spectrometry
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Sample Introduction Ionization & Analysis
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Caption: Workflow for acquiring an EI mass spectrum.

Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum

environment of the mass spectrometer, typically using a direct insertion probe which is

heated to volatilize the sample.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a

positively charged molecular ion ([M]⁺).[7]

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged species and neutral radicals.

Mass Analysis and Detection: The positively charged ions are accelerated into a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio. A detector then records the abundance of each ion, generating the

mass spectrum.

Conclusion
The spectroscopic characterization of 3-(hydroxymethyl)benzoic acid relies on a synergistic

interpretation of NMR, IR, and MS data. While this guide presents a predictive analysis, the

underlying principles and expected spectral features provide a solid foundation for researchers

to confidently identify and characterize this compound. The provided protocols offer a

standardized approach to data acquisition, ensuring reproducibility and reliability in

experimental results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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